molecular formula C9H14BrNS B13170899 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

Cat. No.: B13170899
M. Wt: 248.19 g/mol
InChI Key: PPEKNWJRJBFGMY-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a brominated thiazole derivative characterized by a 4-methyl-substituted thiazole core and a branched 3-bromo-2,2-dimethylpropyl side chain. This compound is of interest in medicinal chemistry due to the thiazole ring's role in bioactive molecules, particularly in antimicrobial, anticancer, and immunomodulatory applications . Its synthesis typically involves multi-step reactions, including alkylation or bromination of precursor thiazoles, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

PPEKNWJRJBFGMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C)(C)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 2-Acetylthiazole (Intermediate)

The preparation of 2-acetylthiazole is a common precursor step, as it provides a versatile intermediate for further functionalization. The process involves:

  • Step 1: Synthesis of thiazolamine via condensation of thiocarbamide with monochloroacetaldehyde in toluene at elevated temperatures (~60-80°C) (as per patent CN105348216A).
  • Step 2: Bromination of thiazolamine to produce 2-bromo thiazole through diazotization and subsequent bromination.

Bromination of Thiazolamine

The bromination process employs diazotization of thiazolamine followed by substitution with sodium bromide and copper sulfate, yielding 2-bromo thiazole with high efficiency (~82-84%) (see patent CN105348216A). This step is crucial for introducing a reactive site for subsequent alkylation.

Introduction of the 3-Bromo-2,2-Dimethylpropyl Group

Alkylation of the Thiazole Ring

The key step involves attaching the bulky 3-bromo-2,2-dimethylpropyl group to the 4-position of the thiazole ring. This is typically achieved via nucleophilic substitution or alkylation reactions, often using:

Synthesis of the Alkylating Agent

The 3-bromo-2,2-dimethylpropyl group can be synthesized via:

Coupling to the Thiazole Ring

The coupling typically involves:

  • Deprotonation of the 4-position of the thiazole using a strong base such as potassium tert-butoxide.
  • Nucleophilic attack on the alkyl bromide to form the desired substitution.

Summary of the Synthesis Route

Step Reaction Conditions Yield/Notes
1 Synthesis of thiazolamine Toluene, thiocarbamide, monochloroacetaldehyde, 60-80°C ~70-80%
2 Bromination of thiazolamine Diazotization, bromination with NaBr/CuSO₄ ~80-85%
3 Formation of 2-acetylthiazole Cyclization, acylation Variable, optimized for yield
4 Preparation of 3-bromo-2,2-dimethylpropyl bromide Radical bromination of precursor NBS, UV or heat
5 Coupling of alkyl bromide with thiazole Base-mediated nucleophilic substitution Optimized for high yield

Data Tables and Optimization Parameters

Table 1: Key Reaction Conditions for Thiazole Synthesis

Reaction Step Solvent Reagent Temperature Yield (%) Remarks
Thiazolamine synthesis Toluene Thiocarbamide + monochloroacetaldehyde 60-80°C 70-80 Controlled temperature critical
Bromination Sulfuric acid, sodium nitrite, NaBr N/A 0-10°C 80-85 Diazotization and bromination
Alkylation Organic solvent (e.g., DMF) Alkyl bromide Room temp to 50°C Variable Base-mediated

Final Remarks

The preparation of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a multi-step process combining heterocyclic synthesis with strategic alkylation. The key challenges involve controlling regioselectivity and optimizing reaction conditions to maximize yield and purity. The methods outlined, supported by recent patents and research articles, provide a robust framework for synthesizing this compound with potential applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiazole derivatives and biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituent on Thiazole Core Key Functional Groups/Modifications Reference
2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole 4-methyl, 2-(3-bromo-2,2-dimethylpropyl) Bromoalkyl chain, branched structure
5-(2-Bromoethyl)-4-methyl-1,3-thiazole 4-methyl, 5-(2-bromoethyl) Linear bromoalkyl chain
2-(1-Adamantyl)-4-methyl-1,3-thiazole 4-methyl, 2-(adamantyl) Bulky adamantyl group
Tiprotimod (HBW 538) 4-methyl, 2-(3-carboxypropylthio) Carboxylic acid, thioether linkage
2-Bromo-5-isopropyl-1,3-thiazole-4-carboxylate 5-isopropyl, 4-carboxylate, 2-bromo Bromine, carboxylate ester, isopropyl

Key Observations :

  • Bromoalkyl Position : The linear bromoethyl chain in 5-(2-bromoethyl)-4-methyl-1,3-thiazole contrasts with the branched bromoalkyl group in the target compound, likely affecting lipophilicity and steric interactions in biological systems.
  • Adamantyl vs.
  • Functional Group Diversity : Tiprotimod’s carboxylic acid and thioether groups enable distinct binding modes (e.g., hydrogen bonding) compared to the bromine and methyl groups in the target compound.

Physicochemical Properties

Property This compound 5-(2-Bromoethyl)-4-methyl-1,3-thiazole 2-(1-Adamantyl)-4-methyl-1,3-thiazole
Molecular Weight ~260–280 g/mol (estimated) 206.11 g/mol ~275 g/mol
Melting Point Not reported (analogues: 100–122°C in ) Not reported 68% yield as oil
IR Peaks C-Br stretch ~785 cm⁻¹ (similar to ) C-Br stretch ~600–700 cm⁻¹ Adamantyl C-H ~2900 cm⁻¹
Solubility Low (hydrophobic substituents) Moderate (linear chain) Very low (adamantyl group)

Biological Activity

2-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is a member of the thiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The unique structural features imparted by the bromine substituent and the thiazole ring contribute to its diverse applications in pharmaceutical and agricultural contexts.

  • Molecular Formula : C₉H₁₃BrN₂S
  • Molecular Weight : 248.19 g/mol
  • Structure : The compound features a bromo-substituted alkyl chain attached to the thiazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Thiazoles are known to affect fungal cell membranes and metabolic processes. Preliminary studies suggest that this compound can inhibit the growth of common fungal pathogens, potentially by inhibiting ergosterol biosynthesis or other critical fungal enzymes.

Anticancer Potential

The anticancer potential of this compound is an area of active research. Thiazole derivatives have been implicated in inducing apoptosis in cancer cells through various pathways, including:

  • Inhibition of oncogenic signaling pathways : The compound may interfere with pathways such as PI3K/Akt or MAPK that are often dysregulated in cancer.
  • Modulation of tumor suppressor proteins : There is evidence suggesting that thiazoles can enhance the activity of p53, a critical tumor suppressor protein involved in cell cycle regulation and apoptosis.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : It could modulate receptor activity that influences cell signaling and growth processes.

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition.
Antifungal PropertiesShowed promising results against Candida species with potential mechanisms involving cell membrane disruption.
Anticancer ActivityInduced apoptosis in breast cancer cell lines via p53 pathway activation; further studies suggested modulation of key oncogenic pathways.

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